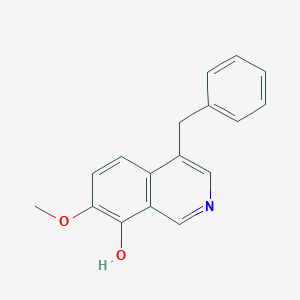

4-Benzyl-7-methoxyisoquinolin-8(2h)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3200-52-0 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

4-benzyl-7-methoxyisoquinolin-8-ol |

InChI |

InChI=1S/C17H15NO2/c1-20-16-8-7-14-13(9-12-5-3-2-4-6-12)10-18-11-15(14)17(16)19/h2-8,10-11,19H,9H2,1H3 |

InChI Key |

TWLWTVSLAMLHIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=CC=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyl 7 Methoxyisoquinolin 8 2h One and Analogues

Strategies for Constructing the Isoquinolinone Core Structure

The formation of the fundamental isoquinolinone ring system is the cornerstone of synthesizing the target compound and its derivatives. Various strategies leveraging cyclization and annulation reactions have been developed to achieve this.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation reactions are powerful tools for building the bicyclic isoquinolinone core. These methods often involve the formation of one or more rings in a single or sequential process from acyclic or simpler cyclic precursors.

One notable approach involves the intermolecular [4+2] annulation of ortho-halobenzamides with alkynes. mdpi.com This method, which proceeds via C-X/N-H bond activation, can be catalyzed by nickel complexes to produce N-substituted isoquinolones in good to high yields. mdpi.com Another strategy is the cobalt-catalyzed ortho-C–H functionalization and annulation of benzamides with alkynylsilanes, which provides access to isoquinolone derivatives. researchgate.net A key advantage of this method is that the silyl (B83357) group can either be retained or removed by adjusting the reaction conditions. researchgate.net

Intramolecular cyclization offers another direct route. A novel method utilizes the 6-endo-dig cyclization of 2-alkynylbenzaldoximes, initiated by an electrophile like silver triflate or bromine, to form a cyclic nitrone intermediate. thieme-connect.comthieme-connect.de This intermediate is then deoxygenated using carbon disulfide (CS2) to yield the functionalized isoquinoline (B145761) derivative. thieme-connect.comthieme-connect.de Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), can also mediate the intramolecular oxidative annulation of alkyne-tethered N-alkoxybenzamides to form isoquinolinones. nih.gov

Visible-light-induced radical cyclization has emerged as a mild and efficient method. For example, the carboperfluoroalkylation of N-alkyl-N-methacryloyl benzamides with perfluoroalkyl iodides or bromides leads to the formation of isoquinoline-1,3-diones. acs.org Similarly, photocatalytic proton-coupled electron transfer (PCET) strategies can be used to synthesize isoquinoline-1,3-diones from readily available materials under metal-free conditions. acs.org

Table 1: Comparison of Cyclization and Annulation Strategies for Isoquinolinone Core Synthesis

| Method | Catalyst/Reagent | Starting Materials | Key Features |

|---|---|---|---|

| Intermolecular [4+2] Annulation | Nickel complexes | ortho-halobenzamides, alkynes | Forms N-substituted isoquinolones; good yields. mdpi.com |

| C-H Functionalization/Annulation | Cobalt complexes | Benzamides, alkynylsilanes | Silyl group can be retained or removed. researchgate.net |

| Intramolecular Cyclization | Silver triflate or Bromine / CS₂ | 2-Alkynylbenzaldoximes | Proceeds via a cyclic nitrone intermediate. thieme-connect.comthieme-connect.de |

| Visible-Light-Induced Cyclization | Photocatalyst | N-alkyl-N-methacryloyl benzamides | Mild, metal-free conditions for certain derivatives. acs.orgacs.org |

| Hypervalent Iodine-Mediated Cyclization | PIDA or PISA | o-alkenylbenzamides | Chemoselective synthesis of substituted isoquinolinones. nih.gov |

Development of Novel Routes to Substituted Isoquinolinones

The development of novel synthetic routes has expanded the diversity of accessible substituted isoquinolinones. A versatile synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This creates an eneamido anion intermediate that can be trapped in situ with various electrophiles, allowing for the introduction of substituents at the C-4 position. nih.gov

Palladium-catalyzed C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters represents another significant advancement. mdpi.com This method provides 3,4-substituted hydroisoquinolones with high regioselectivity under relatively mild conditions. The regioselectivity is believed to be controlled by the steric effects of the substituent groups on the allenoic acid ester. mdpi.com

Furthermore, a solvent-dependent chemoselective synthesis using the hypervalent iodine(III) reagent phenyliodonium (B1259483) diacetate (PISA) has been reported. nih.gov By reacting o-alkenylbenzamide derivatives with PISA, either 3- or 4-substituted isoquinolinones can be obtained with high selectivity simply by changing the solvent. Using acetonitrile (B52724) favors the formation of 4-substituted products, while hexafluoro-2-propanol leads to 3-substituted isoquinolinones. nih.gov

Introduction and Manipulation of the Benzyl (B1604629) Moiety

The benzyl group at the C-4 position is a defining feature of the target molecule. Its introduction requires regioselective methods that precisely functionalize the correct carbon atom of the isoquinolinone core.

Regioselective Functionalization at the C-4 Position with Benzyl Groups

While C-1 benzylated isoquinolines are common, selective C-4 benzylation has been more challenging to achieve. nih.gov A significant breakthrough is a palladium-catalyzed, diastereoselective C(sp³)–C(sp³) coupling protocol. This method replaces the β-amino sp³ C–H bonds of vicinally functionalized dihydroisoquinolones with sp³ C–benzyl bonds. nih.govcwu.edu This provides access to C-4 quaternary and homobenzylic dihydroisoquinolones, tolerating a range of functional groups. nih.gov The reaction is more effective with electron-rich benzyl carbonates compared to their electron-deficient counterparts. nih.gov

Another approach involves the direct condensation of o-tolualdehyde tert-butylimine anions with nitriles, followed by electrophilic trapping at the C-4 position. nih.gov The addition of an alkyl halide, such as benzyl bromide, after the initial condensation leads to the formation of 4-alkyl substituted isoquinolines. nih.gov

Oxidative Coupling Reactions Involving Benzyl Bromides and Isoquinolines

Oxidative coupling reactions offer a direct method for forging the bond between the isoquinoline core and the benzyl group. A metal-free and convenient synthesis of N-substituted isoquinolinone derivatives has been achieved using Dess–Martin periodinane (DMP) as an oxidant. proquest.comresearchgate.net This reaction involves the oxidative coupling of a functionalized isoquinoline with a benzyl bromide. proquest.comresearchgate.net A plausible mechanism suggests the initial formation of a quaternary ammonium (B1175870) salt from the isoquinoline and benzyl bromide. This is followed by attack by water and oxidation by DMP to yield the final product. proquest.com This method has been successfully applied to various substituted benzyl bromides, including those with electron-withdrawing groups. proquest.com

Cross-dehydrogenative coupling (CDC) presents another powerful strategy. An oxidative CDC of isoquinolines with methyl arenes can be used to synthesize C1-benzyl isoquinolines. rsc.org While this functionalizes the C-1 position, the underlying principle of activating a C-H bond for coupling is a key concept in modern synthetic chemistry.

Table 2: Methodologies for Introduction of the Benzyl Group

| Method | Reagents/Catalyst | Position Functionalized | Key Features |

|---|---|---|---|

| C(sp³)–H Benzylation | Palladium catalyst, Benzyl carbonate | C-4 | Diastereoselective; creates quaternary stereocenters. nih.govcwu.edu |

| Electrophilic Trapping | Lithiated o-tolualdehyde tert-butylimine, Benzyl bromide | C-4 | Versatile route to multiply substituted isoquinolines. nih.gov |

| DMP-Mediated Oxidative Coupling | Dess–Martin periodinane (DMP), Benzyl bromide | N-2 (forms N-benzyl isoquinolinones) | Metal-free, mild, and practical method. proquest.comresearchgate.net |

Strategies for Methoxy (B1213986) Group Incorporation and Functional Group Transformations

The methoxy group at the C-7 position is typically incorporated by starting the synthesis with a pre-functionalized aromatic precursor. For example, a dimethoxy-substituted phenyl derivative, such as 3,4-dimethoxyphenylacetonitrile (B126087) or a related benzaldehyde, can be used as a building block in classical isoquinoline syntheses like the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com

Once the core structure is assembled, functional group transformations can be employed to modify the molecule. fiveable.meyoutube.comimperial.ac.uk These interconversions are fundamental in organic synthesis for creating analogues or reaching a final target molecule. For instance, if a hydroxyl group is present at the C-7 or C-8 position, it can be converted to a methoxy group through a Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkylating agent like methyl iodide. Conversely, a methoxy group can sometimes be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃. These transformations allow for the flexible manipulation of the substitution pattern on the isoquinolinone ring, enabling the synthesis of a diverse library of compounds for further investigation.

Introduction of Methoxy Substituents on the Isoquinoline Ring

The introduction of a methoxy group at the C-7 position of the isoquinoline ring is a critical step in the synthesis of 4-benzyl-7-methoxyisoquinolin-8(2H)-one. The electronic properties and reactivity of the isoquinoline core are significantly influenced by the position and nature of its substituents. A key precursor for the target molecule would be a 7-methoxy-8-hydroxyisoquinoline derivative, which provides the necessary oxygenation at both C-7 and C-8.

The synthesis of such precursors can be approached through multi-step sequences starting from appropriately substituted benzene (B151609) derivatives. For instance, the construction of the isoquinoline skeleton can be achieved via classical methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions, where the starting materials already contain the desired methoxy and protected hydroxyl groups at the appropriate positions.

In the biosynthesis of benzylisoquinoline alkaloids (BIAs), the introduction of methoxy groups is a common transformation catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs). rsc.org These enzymes exhibit high regioselectivity, transferring a methyl group from SAM to a specific hydroxyl group on the isoquinoline or benzyl moiety. For example, in the biosynthesis of various BIAs, specific OMTs are responsible for the methylation of hydroxyl groups at positions 6, 7, and 4'. researchgate.net While a specific OMT for the 7-position of an 8-hydroxyisoquinoline has not been characterized in the context of the target molecule, the vast enzymatic machinery of BIA pathways suggests the potential for biocatalytic methylation.

A chemical synthesis approach to a related precursor, 4-hydroxy-7-methoxyquinoline, has been developed, which involves the reaction of 3,4-dimethoxyaniline (B48930) with Meldrum's acid and trimethyl orthoformate. google.com Although this provides a quinoline (B57606) rather than an isoquinoline, it demonstrates a strategy for constructing a heterocyclic ring with the desired 7-methoxy substitution pattern.

Selective Transformations of Methoxy-Substituted Precursors

Once a 7-methoxy-8-hydroxyisoquinoline precursor is obtained, several selective transformations are necessary to arrive at the final target structure of this compound. These include the introduction of the benzyl group at the C-4 position and the oxidation of the 8-hydroxyl group.

The direct C-4 benzylation of an isoquinoline ring, particularly one that is already substituted, can be challenging. Traditional methods often rely on the synthesis of the isoquinoline ring with the C-4 substituent already in place or through cross-coupling reactions of pre-functionalized isoquinolines, such as 4-haloisoquinolines. rsc.org However, recent advancements have led to methods for the direct C-H functionalization of the isoquinoline core.

The oxidation of the 8-hydroxy group to the corresponding 8(2H)-one is another critical transformation. The oxidation of 8-hydroxyquinolines can lead to the formation of quinone-type structures. mdpi.com The desired 8(2H)-one is a tautomer of 8-hydroxyisoquinoline, and achieving its selective formation and stability would depend on the specific reaction conditions and the electronic nature of the other substituents on the ring. The oxidation could potentially be achieved using a variety of oxidizing agents, with care being taken to avoid over-oxidation or reaction at other sites, such as the benzylic position of the C-4 substituent.

In the realm of BIA biosynthesis, cytochrome P450 (P450) enzymes are known to catalyze a wide array of oxidative reactions, including hydroxylations, C-C bond formations, and ring rearrangements. nih.govnih.gov While a direct enzymatic conversion to an 8-oxo-benzylisoquinoline has not been reported, the existence of 8-oxoberberine alkaloids suggests that enzymatic oxidation at the C-8 position is feasible within the broader family of isoquinoline alkaloids. researchgate.net

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a major focus in modern organic chemistry. For the synthesis of complex molecules like this compound, this involves minimizing the use of hazardous reagents and solvents and improving atom economy.

Development of Metal-Free and Solvent-Free Methodologies

A significant advancement in the sustainable synthesis of substituted isoquinolines is the development of metal-free C-H functionalization reactions. For the crucial C-4 benzylation step, a metal- and activating-group-free method for the alkylation of isoquinolines has been reported. nih.gov This approach utilizes benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile, proceeding through a temporary dearomatization strategy. While this has been demonstrated for alkylation, the principles could potentially be extended to benzylation. Such a method avoids the use of often toxic and expensive transition metal catalysts.

Solvent-free synthetic methods offer significant environmental benefits by reducing waste and simplifying product purification. The synthesis of various isoquinoline derivatives has been achieved under solvent-free conditions, for example, through one-pot reactions of isoquinoline with phenacyl bromides and dialkyl acetylenedicarboxylates at elevated temperatures. nih.gov These reactions often proceed with high efficiency and under mild conditions. While not directly applied to the synthesis of the target molecule, these methodologies showcase the potential for developing solvent-free routes to complex isoquinoline structures.

| Reaction Type | Catalyst/Conditions | Key Features |

| Friedlander Reaction | BiCl3, solvent-free, thermal | Excellent yields of poly-substituted quinolines. eurekaselect.com |

| Pechmann Condensation | p-toluenesulfonic acid, solvent-free | High yield of coumarin (B35378) derivatives, minimized waste. washington.edu |

| Knoevenagel Condensation | Solid acid/base catalysts, solvent-free | Efficient synthesis of coumarins under mild conditions. washington.edu |

| Quinazoline-2,4-dione Synthesis | Supercritical CO2, catalytic base | Uses CO2 as both reactant and solvent. researchgate.net |

| Metal Complex Synthesis | Mechanochemistry (grinding) | Faster and more convenient than solvent-based methods. rsc.org |

Exploration of Alternative, Environmentally Benign Synthetic Routes

The exploration of alternative synthetic routes that are inherently greener is an active area of research. This can involve the use of biocatalysis, as discussed in the following section, or the development of novel reaction pathways that avoid problematic reagents. For instance, metal-free protocols for the construction of aminated isoquinoline frameworks in an aqueous medium have been reported, highlighting the potential for using water as a green solvent in isoquinoline synthesis. rsc.org The use of visible light as a renewable energy source to drive chemical reactions is another promising green approach. Metal-free, visible-light-driven C-H functionalization has been successfully applied to the alkylation of isoquinolines, offering a mild and environmentally friendly alternative to traditional methods. mdpi.com

Chemoenzymatic and Biosynthetic Insights for Isoquinoline Derivatives

Nature's synthetic machinery, particularly the enzymatic pathways for alkaloid biosynthesis, provides a rich source of inspiration and tools for the synthesis of complex molecules. Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer powerful strategies for the construction of isoquinoline derivatives.

Elucidation of Enzymatic Pathways in Benzylisoquinoline Alkaloid Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids (BIAs) is a well-studied field that offers valuable insights into the construction and functionalization of the isoquinoline core. researchgate.netoup.com The pathway begins with the amino acid tyrosine, which is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two precursors are then condensed by norcoclaurine synthase (NCS) to form the central BIA precursor, (S)-norcoclaurine. nih.gov

Subsequent steps in the BIA pathways involve a series of enzymatic transformations that create the vast structural diversity of these alkaloids. Key enzyme families and their roles are summarized in the table below.

| Enzyme Family | Function | Example Reaction |

| O-Methyltransferases (OMTs) | Regioselective methylation of hydroxyl groups | Conversion of (S)-norcoclaurine to (S)-coclaurine |

| Cytochrome P450 (P450) Monooxygenases | Hydroxylation, C-C and C-O bond formation, ring rearrangement | Conversion of (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine |

| Berberine (B55584) Bridge Enzyme (BBE) | Oxidative cyclization to form the protoberberine scaffold | Conversion of (S)-reticuline to (S)-scoulerine rsc.org |

| Oxidoreductases | Aromatization and other redox transformations | Conversion of dihydrosanguinarine (B1196270) to sanguinarine (B192314) oup.com |

While a biosynthetic pathway leading directly to a 4-benzyl-8-oxo-isoquinoline structure has not been identified, the known enzymatic reactions provide a toolbox for potential chemoenzymatic synthesis. For instance, P450 enzymes are known to catalyze hydroxylations at various positions on the BIA skeleton, which could potentially be harnessed to introduce an 8-hydroxyl group. nih.govnih.gov The existence of 8-oxoberberine alkaloids suggests that enzymatic machinery for the oxidation of the C-8 position exists in nature. researchgate.net A chemoenzymatic approach could therefore involve the enzymatic hydroxylation and methylation of an isoquinoline precursor, followed by chemical steps to introduce the benzyl group and perform the final oxidation. Such a strategy could offer advantages in terms of stereoselectivity and reduced use of protecting groups. taylorandfrancis.commdpi.comnih.gov

Potential for Biocatalysis in the Synthesis of Isoquinolinone Analogues

The pursuit of sustainable and efficient chemical manufacturing has propelled biocatalysis to the forefront of modern synthetic chemistry. The use of enzymes as catalysts offers significant advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. northumbria.ac.uk These features are particularly attractive for the synthesis of complex, biologically active molecules like isoquinolinone analogues. Emerging trends in the synthesis of isoquinolines and related N-heterocycles increasingly point towards the application of biocatalysts and engineered enzymatic cascades. numberanalytics.com

Enzymatic Strategies for Core Scaffold Construction

Research into the enzymatic synthesis of N-heterocycles has identified several key classes of enzymes capable of catalyzing reactions to form or modify quinoline and isoquinoline frameworks. While direct biocatalytic synthesis of this compound is not yet extensively documented, studies on analogous structures like quinolones and isoquinolines provide a strong proof-of-concept for future applications.

One prominent strategy involves the use of oxidases for the aromatization of saturated or partially saturated heterocyclic precursors. northumbria.ac.uk Monoamine oxidases (MAO-N), for instance, have been effectively used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding aromatic quinoline derivatives. acs.org This oxidative aromatization is a critical step in forming the final heterocyclic ring system.

In a detailed study, several MAO-N variants were screened for their efficiency in oxidizing THQ to quinoline. The results highlight the potential of these biocatalysts for creating the aromatic core found in isoquinolinones. acs.org

Table 1: MAO-N Biocatalyzed Oxidation of 1,2,3,4-Tetrahydroquinoline (THQ)

| Entry | Biocatalyst | Conversion (%) | Time (h) |

|---|---|---|---|

| 1 | MAO-N D5 (whole cell) | 35 | 24 |

| 2 | MAO-N D9 (whole cell) | 48 | 24 |

| 3 | MAO-N D11 (whole cell) | 56 | 24 |

| 4 | MAO-N D11 (whole cell) | 57 | 96 |

Data sourced from a study on the biocatalytic synthesis of quinolines. acs.org The reactions were conducted at 37°C in a sodium phosphate (B84403) buffer (pH 7.8) with DMSO as a cosolvent.

This approach has been extended to chemo-enzymatic sequences. For example, a one-pot, two-step cascade using horseradish peroxidase (HRP) followed by a chemical oxidation step has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolone scaffolds, which are constitutional isomers of isoquinolinones. northumbria.ac.ukacs.org

Biocatalytic Cascades and Precursor Synthesis

The true power of biocatalysis is often realized in multi-enzyme cascade reactions, where the product of one enzymatic step becomes the substrate for the next. This mimics the efficiency of metabolic pathways in nature. Engineered in vivo biocatalytic cascades within whole-cell systems like Escherichia coli have proven to be a powerful tool for synthesizing high-value products, including precursors to isoquinoline alkaloids. rsc.orgresearchgate.net

Transaminases (TAms) represent another cornerstone of biocatalysis, particularly for the pharmaceutical industry. almacgroup.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, enabling the asymmetric synthesis of chiral amines. elsevierpure.com Chiral amines are vital building blocks for a vast number of pharmaceuticals, including complex isoquinoline alkaloids. The ability to install chirality with high enantiomeric excess is a significant advantage of using transaminases. elsevierpure.com

Challenges such as unfavorable thermodynamic equilibria in transamination reactions are being overcome through innovative strategies. nih.gov These include:

Multi-enzyme Cascades: Coupling the transaminase with other enzymes, such as dehydrogenases, to remove a reaction byproduct and drive the equilibrium towards the desired amine product. nih.gov

"Smart" Amine Donors: Utilizing amine donors like lysine, whose ketone byproduct cyclizes into a stable imine, effectively pulling the reaction forward without the need for a multi-enzyme system. nih.gov

A two-transaminase cascade has been successfully developed for the deracemization of D,L-phosphinothricin, achieving a high yield of the desired L-isomer at a high substrate concentration, demonstrating the industrial potential of these systems. nih.gov The application of such systems to generate chiral precursors for substituted isoquinolinones holds considerable promise.

Furthermore, combined enzyme- and transition metal-catalyzed strategies are being explored. digitellinc.com In one such approach, an oxynitrilase enzyme was used to create a key stereocenter, which was then elaborated using transition metal-catalyzed metathesis reactions to build functionalized nitrogen heterocycles. digitellinc.comacs.org This hybrid approach leverages the unparalleled stereocontrol of enzymes and the broad reaction scope of metal catalysts, opening new synthetic routes to complex analogues.

The functionalization of aromatic N-heterocycles can also be achieved enzymatically through hydroxylation and carboxylation reactions, further expanding the biocatalytic toolbox for creating diverse isoquinolinone analogues. nih.gov

Elucidation of Chemical Structure and Stereochemical Aspects

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods provide a wealth of information regarding the molecular framework, functional groups, and electronic nature of a compound. Through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared/ultraviolet-visible spectroscopy, a comprehensive picture of the molecule's structure can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For derivatives of the isoquinolinone class, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are indispensable for assigning the precise location of atoms and their connectivity.

In the ¹H NMR spectrum of a compound like 4-Benzyl-7-methoxyisoquinolin-8(2h)-one, distinct signals would be expected for the protons of the benzyl (B1604629) group, the methoxy (B1213986) group, and the isoquinolinone core. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the rings. The benzylic methylene (B1212753) protons would likely appear as a singlet or a set of doublets, while the methoxy protons would present as a sharp singlet, typically around δ 3.8-4.0 ppm. Conformational studies on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that N-alkylation can influence the orientation of the benzyl ring, causing significant shielding or deshielding of nearby protons, a phenomenon that could also be observed in the isoquinolinone series. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring would be readily identifiable by its characteristic downfield chemical shift (δ > 160 ppm). Aromatic and olefinic carbons would resonate in the δ 100-150 ppm range, while the methoxy carbon would appear around δ 55-60 ppm.

To illustrate the typical data obtained for related structures, the following table presents ¹H and ¹³C NMR data for a selection of substituted isoquinolines. rsc.org

| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate | 8.37 (d, J = 2.0 Hz, 1H), 7.80 (d, J = 9.0 Hz, 1H), 7.72 (dd, J = 9.0, 2.1 Hz, 1H), 4.49 (q, J = 7.1 Hz, 2H), 4.14 (s, 3H), 2.61 (s, 3H), 1.44 (t, J = 7.1 Hz, 3H) | 168.48, 159.59, 149.76, 134.44, 134.39, 126.67, 125.65, 119.72, 118.63, 116.91, 61.39, 54.05, 23.44, 14.34 |

| Ethyl 1-methoxy-3-methyl-7-(trifluoromethyl)isoquinoline-4-carboxylate | 8.53 (s, 1H), 8.03 (d, J = 8.9 Hz, 1H), 7.82 (dd, J = 8.9, 1.7 Hz, 1H), 4.51 (q, J = 7.1 Hz, 2H), 4.16 (s, 3H), 2.65 (s, 3H), 1.46 (t, J = 7.1 Hz, 3H) | 168.25, 160.82, 151.92, 137.44, 127.81 (q, J = 33.0 Hz), 126.80 (q, J = 3.1 Hz), 124.93, 123.94 (q, J = 273.1 Hz), 122.20 (q, J = 4.4 Hz), 116.97, 116.58, 61.45, 54.13, 23.55, 14.29 |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This collective data allows for the unambiguous assembly of the molecular structure.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

For this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzylisoquinoline-type structures involve cleavage at the benzylic position, leading to the formation of a stable tropylium (B1234903) ion or a benzyl radical. The isoquinolinone core would also undergo characteristic fragmentation. For instance, in the GC-MS of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898), prominent fragments are observed at m/z 132 and 220, corresponding to key structural components. nih.gov

The table below shows examples of HRMS data for related isoquinoline (B145761) derivatives, demonstrating the high accuracy of this technique. rsc.org

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass (m/z) |

| Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate | C₁₄H₁₅BrNO₃ | 324.0230 | 324.0228 |

| Ethyl 1-methoxy-3-methyl-7-(trifluoromethyl)isoquinoline-4-carboxylate | C₁₅H₁₅F₃NO₃ | 314.0999 | 314.0996 |

| Methyl 3-hydroxy-1-methoxy-7-(trifluoromethyl)isoquinoline-4-carboxylate | C₁₃H₁₁F₃NO₄ | 302.0635 | 302.0633 |

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and benzylic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching for the methoxy ether group (around 1000-1300 cm⁻¹). In related tetrahydroisoquinoline derivatives, characteristic bands for OH, NH₂, and C=O groups have been identified in their IR spectra. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide a detailed picture of the molecular connectivity, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice. For example, the crystal structure of a related 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative was successfully determined by X-ray diffraction analysis, confirming its molecular structure. nih.gov Although no crystal structure for this compound is currently available in the public domain, this technique would be the gold standard for its complete structural elucidation.

Methodologies for Chiral Resolution and Stereochemical Analysis (if applicable for stereoisomers)

The target molecule, this compound, as named, is achiral. However, the introduction of a stereocenter, for instance, by reduction of the C3-C4 double bond to create a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative, would result in a chiral compound existing as a pair of enantiomers. The separation and analysis of such stereoisomers are crucial in medicinal chemistry, as different enantiomers often exhibit distinct biological activities.

Several methods are available for the resolution of chiral benzyltetrahydroisoquinolines. google.com One common approach is classical resolution, which involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as (+)- or (-)-tartaric acid. google.com These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization.

Another powerful technique is asymmetric synthesis, where a prochiral starting material is converted into a predominantly single enantiomer using a chiral catalyst or reagent. For example, the asymmetric reduction of a 3,4-dehydroisoquinoline precursor using a chiral reducing agent, such as one derived from sodium borohydride (B1222165) and an N-acyl amino acid like N-carbobenzoxyproline, can produce the desired tetrahydroisoquinoline with high optical purity. google.com Chiral chromatography is another widely used method for both the analytical and preparative separation of enantiomers.

Chemical Reactivity and Transformation Pathways of 4 Benzyl 7 Methoxyisoquinolin 8 2h One

Electrophilic and Nucleophilic Reactivity of the Isoquinolinone System

The isoquinolinone nucleus possesses both electrophilic and nucleophilic centers, allowing for a diverse range of chemical modifications. The reactivity is largely governed by the electron distribution within the heterocyclic ring system, which is in turn influenced by the nature and position of its substituents.

Reactivity Patterns of the Substituted Isoquinolinone Core

The isoquinolinone core is a benzopyridine derivative, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fusion results in a complex electronic landscape. The pyridine-like nitrogen atom withdraws electron density from the ring system, making the heterocyclic portion electron-deficient and susceptible to nucleophilic attack. gcwgandhinagar.com Conversely, the benzene ring is more electron-rich and is the preferred site for electrophilic substitution. gcwgandhinagar.comyoutube.com

Nucleophilic substitution reactions on the isoquinoline (B145761) ring typically occur at the C1 position. gcwgandhinagar.comquora.com This preference is attributed to the stability of the intermediate formed upon nucleophilic attack at this position, which is adjacent to the nitrogen atom and can be stabilized by the adjacent benzene ring. quora.com Electrophilic substitutions, on the other hand, predominantly occur on the benzenoid ring, with the exact position being directed by the existing substituents. gcwgandhinagar.com

Influence of the Benzyl (B1604629) and Methoxy (B1213986) Substituents on Reaction Selectivity

The substituents on the 4-benzyl-7-methoxyisoquinolin-8(2H)-one molecule play a crucial role in directing the regioselectivity of its reactions.

Benzyl Group at C4: The benzyl group at the C4 position can influence the reactivity of the isoquinolinone core through steric and electronic effects. Sterically, it can hinder the approach of reactants to the adjacent positions. Electronically, the benzyl group is generally considered to be weakly electron-donating, which can slightly increase the electron density of the heterocyclic ring.

Methoxy Group at C7: The methoxy group at the C7 position is a strong electron-donating group. acs.org This significantly increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. The directing effect of the methoxy group in electrophilic aromatic substitution is primarily ortho and para. Given its position at C7, it would direct incoming electrophiles to the C6 and C8 positions. However, the C8 position is already part of the lactam functionality in the isoquinolin-8(2H)-one core.

Oxidative and Reductive Transformations

Oxidation and reduction reactions are fundamental transformations for modifying the isoquinolinone framework, leading to a variety of derivatives with different saturation levels and functionalities.

Regioselective Oxidation Processes in Isoquinolinone Synthesis

The synthesis of substituted isoquinolinones can be achieved through oxidative cyclization methods. nih.gov These reactions often involve the formation of a C-N bond and a C-C bond in a controlled manner. For instance, palladium-catalyzed oxidative annulation reactions have been developed for the synthesis of isoquinolinone derivatives. researchgate.net The regioselectivity of these processes can be influenced by the directing groups present on the starting materials. organic-chemistry.org

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have also been employed for the intramolecular oxidative cyclization of alkyne-tethered N-alkoxybenzamides to afford isoquinolinones. nih.gov The regioselectivity of these reactions can be solvent-dependent, allowing for the selective synthesis of different isomers. nih.gov For example, the reaction of N-methoxy-2-(prop-1-en-2-yl)benzamide with PISA (phenyliodine bis(trifluoroacetate)) in anhydrous acetonitrile (B52724) yields the 4-methylisoquinolinone as the sole product. nih.gov

The synthesis of isoquinolinonediones can be achieved through a regioselective cascade addition/cyclization of unactivated C(sp3)–H bonds, a process that can be triggered by silver catalysis. rsc.org This method demonstrates excellent regiocontrol, proceeding via a 1,5-hydrogen atom transfer (HAT) process. rsc.org

Reduction Reactions to Access Dihydro- and Tetrahydroisoquinolinone Derivatives

The reduction of the isoquinolinone ring system provides access to dihydro- and tetrahydroisoquinolinone derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of the isoquinoline nucleus. youtube.com Depending on the catalyst and reaction conditions, different levels of reduction can be achieved. For instance, the use of a rhodium-thiourea chiral phosphine (B1218219) complex in the presence of a strong Brønsted acid like HCl can achieve high reactivity and enantioselectivity in the hydrogenation of isoquinolines to tetrahydroisoquinolines. rsc.org Platinum-based catalysts are also effective for the hydrogenation of isoquinolines, although they may lead to racemic products in some cases. clockss.org The choice of catalyst is crucial; for example, nickel catalysts often require high temperatures and pressures. capes.gov.br

Chemical Reduction: Besides catalytic hydrogenation, chemical reducing agents can also be employed. The specific product obtained often depends on the nature of the reducing agent and the substrate. The reduction of alkynes, for example, can be controlled to yield either cis- or trans-alkenes, or can be taken all the way to the alkane. youtube.com

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones has been achieved through palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters. mdpi.com This method offers high regioselectivity and proceeds under relatively mild conditions. mdpi.com

Rearrangement Reactions and Interconversions of Isoquinolinone Frameworks

Rearrangement reactions offer powerful strategies for the structural diversification of isoquinolinone frameworks.

Claisen Rearrangement: The ortho-Claisen rearrangement of allyloxy-substituted isoquinolines provides a route to C-allylated isoquinolinone derivatives. acs.org This rsc.orgrsc.org-sigmatropic rearrangement typically proceeds upon heating and can be influenced by the presence of catalysts.

Gabriel-Colman Rearrangement: The Gabriel-Colman rearrangement involves the reaction of the enolate of a maleimidyl acetate (B1210297) to produce an isoquinoline-1,4-diol. youtube.com This reaction provides a pathway to highly functionalized isoquinoline systems.

Acid-Induced Rearrangements: Certain isoquinolin-4(1H)-ones can undergo acid-induced rearrangement to yield isomeric 1,1-dihydro-3-aroylisoindoles. rsc.org This transformation involves the hydrolysis of the C=N bond to form an intermediate amino diketone, followed by a controlled cyclization. rsc.org The treatment of methoxybenzylaminoacetonitriles with concentrated sulfuric acid can also lead to products arising from a Hayashi-type rearrangement. rsc.org

These rearrangement reactions highlight the chemical versatility of the isoquinolinone scaffold and provide valuable tools for the synthesis of complex and diverse molecular architectures.

Mechanistic Investigations of Key Synthetic and Degradation Pathways

Identification and Characterization of Reaction Intermediates

No specific studies detailing the identification and characterization of reaction intermediates in either the synthesis or degradation of This compound have been found. Research on related benzylisoquinoline alkaloids suggests that synthetic pathways often involve multi-step processes where intermediates are formed; however, these have not been specifically elucidated for the target compound. Similarly, while the degradation of similar structures can proceed through various intermediates, this information is not available for This compound .

Structure Activity Relationship Sar Studies of 4 Benzyl 7 Methoxyisoquinolin 8 2h One Analogues

Impact of Substituent Modifications on Observed Biological Activities

The biological activity of 4-benzyl-7-methoxyisoquinolin-8(2H)-one and its analogues is intricately linked to their chemical structure. Alterations at various positions on the molecule can lead to significant changes in their therapeutic potential.

The benzyl (B1604629) group at the C-4 position of the isoquinolinone core plays a crucial role in the molecule's interaction with its biological targets. The aromatic nature of the benzyl ring and the substituents it carries can profoundly impact activity.

SAR studies on related benzylisoquinoline alkaloids have shown that the substitution pattern on the benzyl ring is a key determinant of biological function. For instance, the presence and position of hydroxyl groups on the benzyl moiety are critical for certain enzymatic reactions and can influence the downstream biosynthesis of other complex alkaloids. oup.com In the context of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) models, the introduction of substituted benzyl groups at the C-1 position has been investigated for potential antibacterial activity. researchgate.net

Furthermore, in the development of acetylcholinesterase (AChE) inhibitors, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) series demonstrated that the benzyl group is a critical pharmacophoric element. nih.gov Variations in the substituents on this benzyl ring led to a range of potencies, highlighting the importance of optimizing this part of the molecule for enhanced biological effect. nih.gov

Table 1: Impact of Benzyl Moiety Variations on Biological Activity

| Compound/Analog Class | Structural Variation on Benzyl Moiety | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline models | Variously substituted benzyl chlorides | Some compounds showed interesting antibacterial activity. | researchgate.net |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Unsubstituted benzyl group | Potent acetylcholinesterase inhibitor. | nih.gov |

| Benzylisoquinoline Alkaloids | Hydroxyl group substitutions | Critical for certain enzyme-mediated reactions. | oup.com |

| N6-benzyladenosine derivatives | Different chemical moieties on the N6-benzyl ring | Some analogs showed persistent antiproliferative effects on colorectal cancer cell lines. | mdpi.com |

The methoxy (B1213986) group, a common substituent in natural products and synthetic compounds, significantly influences the pharmacokinetic and pharmacodynamic properties of the parent molecule. Its presence at the C-7 position of the isoquinolinone ring is not merely a structural feature but a key modulator of biological activity.

In a study on isoquinolinone derivatives as proteasome inhibitors, the compound AM12, which features two methoxy groups on its bicyclic structure, was investigated. mdpi.com While the exact contribution of each methoxy group was not singled out, their collective presence was part of a structure that exhibited reversible inhibition of the proteasome's enzymatic activity. mdpi.com

Research on other isoquinoline (B145761) derivatives has also underscored the importance of substitutions at the C-6 and C-7 positions. For example, in one study, substituting the 6- or 7-position with an electron-withdrawing carboxyl group led to a significant decrease or complete loss of activity, suggesting that these positions are sensitive to electronic effects. nih.gov Conversely, the presence of an ethoxy group at the 6-position was found to be favorable for activity. nih.gov This highlights the general importance of alkoxy substituents, such as the methoxy group at C-7, in maintaining or enhancing the biological efficacy of isoquinoline-based compounds.

The substitution pattern on the isoquinoline core is a major determinant of biological activity. rsc.org For instance, studies on pyrrolo[2,1-a]isoquinolines, which are structurally related to isoquinolinones, have shown that the placement of substituents can dramatically alter cytotoxic activity against various cancer cell lines. rsc.org Similarly, in the development of ROCK-I inhibitors based on a 6-substituted isoquinolin-1-amine scaffold, the position of substitution was found to be crucial for both potency and pharmacokinetic properties. nih.gov

Furthermore, the nature of the substituent plays a vital role. The introduction of different functional groups at various positions on the isoquinoline ring can modulate properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution, all of which influence how the molecule interacts with its biological target. nih.gov For example, the synthesis of various 1-substituted isoquinolines, including those with benzyl, alkoxyl, and amino groups, has been a key strategy in the development of new bioactive compounds. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies Applied to Isoquinoline Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The isoquinoline scaffold is well-suited for FBDD due to its chemical tractability and its presence in a wide range of biologically active compounds.

One successful application of FBDD to the isoquinoline scaffold led to the discovery of novel inhibitors of phosphoinositide-dependent kinase-1 (PDK1), a critical enzyme in cancer pathways. nih.gov Starting from an isoquinolone fragment hit identified through NMR spectroscopy screening, a fragment-growing approach was employed. nih.gov This strategy involved exploring different vectors of the isoquinolone scaffold through parallel synthesis, ultimately leading to a significant increase in potency. nih.gov

Another example involves the discovery of ROCK-I inhibitors, where fragment-based NMR screening of a focused library identified a 6-substituted isoquinolin-1-amine as a starting point. nih.gov In the absence of an X-ray crystal structure, a fragment growth strategy was successfully used to develop more potent compounds. nih.gov These examples demonstrate the utility of FBDD in efficiently exploring the chemical space around the isoquinoline core to develop potent and selective inhibitors.

Table 2: Application of FBDD to Isoquinoline Scaffolds

| Target | Initial Fragment | Optimization Strategy | Outcome | Reference |

|---|---|---|---|---|

| Phosphoinositide-dependent kinase-1 (PDK1) | Isoquinolone fragment (IC50 870 μM) | Fragment growing via parallel synthesis | Potent inhibitor (IC50 1.8 μM) with >5-fold selectivity. | nih.gov |

| ROCK-I | 6-substituted isoquinolin-1-amine | Fragment growth | Optimized hits with improved affinity, potency, and cell-based efficacy. | nih.gov |

Analysis of Ligand-Target Interactions and Binding Site Characteristics

Understanding how a ligand interacts with its biological target at the molecular level is fundamental to rational drug design. For this compound analogues, elucidating these interactions provides crucial insights for optimizing their structure to enhance potency and selectivity.

A variety of experimental techniques are employed to study ligand-target interactions and characterize binding sites. These methods provide valuable data on the structural and energetic aspects of molecular recognition.

X-ray crystallography is a powerful tool for obtaining high-resolution three-dimensional structures of ligand-protein complexes. This technique allows for the direct visualization of how a ligand binds to its target, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. While a specific crystal structure for this compound may not be publicly available, the principle is demonstrated in the study of other isoquinoline-based inhibitors where crystallographic data has been instrumental in guiding lead optimization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique used in studying ligand-target interactions. It can be used to identify fragment hits, as seen in the discovery of PDK1 and ROCK-I inhibitors, and to probe the binding mode of ligands. nih.govnih.gov Saturation Transfer Difference (STD) NMR, for example, can identify which parts of a ligand are in close proximity to the protein, providing valuable information for SAR studies.

Other biophysical techniques such as isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Biochemical assays, which measure the inhibition of enzyme activity, are also crucial for quantifying the potency of inhibitors and establishing SAR. mdpi.comnih.gov

Computational Methods for Predicting Binding Modes and Affinities

In the absence of specific studies on this compound, this section would typically explore the application of various computational tools to understand how its analogues interact with a biological target. The primary goals of these methods are to predict the orientation of a ligand (its binding mode) within a target's binding site and to estimate the strength of this interaction (binding affinity).

Molecular Docking:

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org In the context of drug design, it is used to predict how a small molecule, such as an analogue of this compound, might bind to a specific protein target. The process involves:

Search Algorithms: These explore the vast conformational space of the ligand and its possible orientations within the binding site.

Scoring Functions: These are mathematical functions used to estimate the binding affinity for each predicted pose. beilstein-journals.org Knowledge-based scoring functions, for instance, derive statistical potentials from databases of known protein-ligand complexes. beilstein-journals.org

A typical output from a docking study is a set of possible binding poses ranked by their predicted binding scores. For example, a study on novel quinazoline (B50416) derivatives used molecular docking to identify the best binding mode in the EGFR-TK binding site. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a more dynamic and detailed view of the protein-ligand complex. Starting from a docked pose, MD simulations model the movements of every atom in the system over time by solving Newton's equations of motion. nih.gov This allows researchers to:

Assess the stability of the predicted binding pose. nih.gov

Observe conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies, which are a more accurate measure of binding affinity than docking scores.

For instance, MD simulations were used to understand the interaction mechanism between inverse agonists and the estrogen-related receptor α (ERRα), revealing that the flexibility of certain helices was related to the biological activity. nih.gov

Binding Free Energy Calculations:

Accurately predicting binding affinity is a major challenge. nih.gov Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are often used in conjunction with MD simulations to calculate binding free energies. nih.govplos.org These calculations can provide a more quantitative ranking of different analogues. For example, a study on Schistosoma mansoni Histone Deacetylase 8 (smHDAC8) inhibitors used this approach to refine docking results and develop predictive Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. longdom.orgnih.gov By analyzing a set of known active and inactive analogues, a QSAR model can be built to predict the activity of new, untested compounds. nih.gov The process involves:

Descriptor Calculation: Quantifying various physicochemical properties (e.g., electronic, steric, hydrophobic) of the molecules.

Model Building: Using statistical methods like multilinear regression to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Validation: Testing the model's predictive power on an external set of compounds.

A successful QSAR model can guide the design of more potent analogues by indicating which structural features are most important for activity.

While the direct application of these methods to this compound is not documented, the principles described above form the standard computational workflow for the Structure-Activity Relationship (SAR) studies of novel chemical entities.

Computational Chemistry and Molecular Modeling of 4 Benzyl 7 Methoxyisoquinolin 8 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. scirp.org These methods can provide detailed information about the electronic environment, which is crucial for predicting reactivity and intermolecular interactions.

The distribution of electrons within a molecule is fundamental to its chemical behavior. Quantum chemical methods can predict the shapes and energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding electronic transitions and reactivity. For instance, in studies of related quinoline (B57606) derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. scirp.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. scirp.org

Furthermore, these calculations can provide a quantitative measure of the partial charges on each atom in the molecule, offering insights into its electrostatic potential. For example, a study on a substituted indolin-2-one derivative revealed a considerably negative charge on a nitrogen atom, suggesting its potential to participate in hydrogen bonding. aun.edu.eg For 4-Benzyl-7-methoxyisoquinolin-8(2H)-one, it is expected that the oxygen and nitrogen atoms would carry negative partial charges, making them potential hydrogen bond acceptors, while the hydrogen atoms of the methoxy (B1213986) group and the aromatic rings would likely have positive partial charges.

Data derived from a study on quinoline. scirp.org

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis aims to identify the most stable spatial arrangements of atoms, known as conformers. This is particularly important for flexible molecules like this compound, which possesses a rotatable benzyl (B1604629) group.

Studies on similar 1-benzyl-1,2,3,4-tetrahydroisoquinolines have utilized molecular mechanics calculations to explore the conformational space. nih.gov These studies often involve dihedral driver calculations to systematically rotate flexible bonds and identify energy minima. nih.gov For the tetrahydroisoquinoline ring, a half-chair conformation is often preferred, with bulky substituents like a phenyl ring adopting a pseudo-equatorial position to minimize steric hindrance. nih.gov In the case of this compound, conformational analysis would be crucial to determine the preferred orientation of the benzyl group relative to the isoquinolinone core, which would significantly influence its interaction with biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein. nih.gov These methods are central to structure-based drug design.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for a protein, often expressed as the binding free energy (ΔG). More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate estimations of binding affinities.

While these calculations are computationally intensive, they offer valuable insights for lead optimization. The general principle involves calculating the free energy difference between the bound and unbound states of the ligand. Although specific free energy calculations for this compound have not been reported, the methodologies are well-established and have been applied to various ligand-protein systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties, which are then correlated with their biological activities.

While a specific QSAR model for this compound has not been developed, studies on other classes of isoquinoline (B145761) and quinazoline (B50416) analogs have successfully employed these techniques. For instance, 3D-QSAR models have been created for quinazoline-4(3H)-one analogs as EGFR inhibitors, providing insights into the structural features that enhance their activity. nih.govresearchgate.net Similarly, a study on N-(3-acyloxy-2-benzylpropyl)-N'-dihydroxytetrahydroisoquinoline and related thiourea (B124793) analogs used CoMFA and CoMSIA to investigate their properties as vanilloid receptor ligands. nih.gov The development of a QSAR model for a series of 4-benzylisoquinolin-8(2H)-one analogs would be a valuable step in understanding their structure-activity landscape and designing more potent derivatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quinoline |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) |

| N-(3-acyloxy-2-benzylpropyl)-N'-dihydroxytetrahydroisoquinoline |

In Silico Screening and Virtual Library Design for Novel Isoquinolinone Analogues

In the quest for novel therapeutic agents, computational chemistry and molecular modeling have become indispensable tools for the rational design and discovery of new drugs. In silico screening and the design of virtual libraries represent a cost-effective and time-efficient strategy to identify promising lead compounds from vast chemical spaces before committing to expensive and labor-intensive chemical synthesis and biological testing. nih.gov This approach is particularly valuable for exploring the therapeutic potential of scaffolds like the isoquinolinone core.

The process begins with the parent molecule, this compound, as a template. A virtual library is then constructed by systematically modifying its structure. This involves introducing a variety of substituents at different positions on the isoquinolinone ring and the benzyl group. The goal is to create a large and diverse collection of virtual analogues that can be screened against specific biological targets. The design of these libraries can be guided by known structure-activity relationships (SAR) or aimed at exploring new chemical space to discover novel interactions. google.com

A typical virtual screening workflow for isoquinolinone analogues involves several key computational techniques, executed sequentially to filter and prioritize candidates.

| Step | Technique | Purpose |

| 1 | Virtual Library Generation | Create a large, diverse set of digital analogues of the parent compound by adding or substituting various functional groups at multiple positions. google.com |

| 2 | Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a rapid filter to screen the virtual library. nih.gov |

| 3 | Molecular Docking | Predict the preferred orientation and binding affinity of each analogue within the active site of a target protein (e.g., a kinase, protease). Analogues are ranked based on their docking scores. nih.gov |

| 4 | QSAR Analysis | Use a statistical model (e.g., 3D-QSAR) that correlates the chemical structure of the analogues with their predicted biological activity. This helps in refining the selection and understanding the impact of specific structural modifications. nih.gov |

| 5 | ADME/T Prediction | Computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the top-ranked candidates to assess their drug-likeness and potential liabilities. nih.gov |

| 6 | Hit Prioritization | Select a final, smaller set of the most promising analogues for chemical synthesis and subsequent in vitro and in vivo testing based on a consensus of all computational results. nih.gov |

Detailed research findings from studies on related heterocyclic compounds illustrate the power of this approach. For instance, in the development of novel CDK8 inhibitors based on isoquinoline and naphthyridine scaffolds, researchers utilized 3D-QSAR models (CoMFA and CoMSIA) to create contour maps. nih.gov These maps highlighted which steric, electrostatic, and hydrogen bond features were critical for bioactivity. nih.gov This information guided the design of 20 new inhibitors with predicted druggability. nih.gov Molecular docking and dynamics simulations further revealed that hydrogen bond interactions with specific amino acid residues, such as LYS52, were crucial for the compounds' activity. nih.gov

Similarly, a virtual screening of a combinatorial library of over 31,000 cryptolepine (B1217406) derivatives (a compound class related to isoquinolines) against topoisomerase IIA identified five derivatives with significantly higher predicted binding energies (−9.72 to −9.88 kcal/mol) compared to the parent compound (−6.09 kcal/mol). researchgate.net This demonstrates the potential of virtual screening to identify analogues with substantially improved potency. researchgate.net

The hypothetical data below for a small, focused virtual library of this compound analogues illustrates the output of such a screening process against a protein kinase target.

| Compound ID | Modification from Parent Structure | Docking Score (kcal/mol) | Predicted pIC50 | Lipinski's Rule of 5 (Violations) | Key Predicted Interaction |

| Parent | This compound | -7.5 | 6.1 | 0 | H-bond with hinge region |

| Analog-01 | Addition of 4'-fluoro to benzyl group | -8.2 | 6.8 | 0 | H-bond with hinge; Halogen bond with LYS52 |

| Analog-02 | Replacement of 7-methoxy with 7-ethoxy | -7.6 | 6.2 | 0 | H-bond with hinge region |

| Analog-03 | Addition of 3'-chloro to benzyl group | -8.0 | 6.6 | 0 | H-bond with hinge; Halogen bond with LYS52 |

| Analog-04 | Replacement of benzyl with (pyridin-4-yl)methyl | -8.5 | 7.1 | 0 | H-bond with hinge; H-bond with ASP145 |

| Analog-05 | Addition of 4'-trifluoromethyl to benzyl group | -9.1 | 7.5 | 1 (MW > 500) | H-bond with hinge; Strong hydrophobic interactions |

These in silico methods allow researchers to explore vast numbers of potential drug candidates rapidly, enriching the probability of finding active compounds. nih.gov By prioritizing molecules with favorable predicted binding affinity, selectivity, and drug-like properties, virtual screening significantly refines and accelerates the early stages of the drug discovery pipeline for novel isoquinolinone analogues.

Comparative Analysis with Other Isoquinoline and Benzylisoquinoline Derivatives

Structural Analogues and their Diverse Biological Profiles

A comparative analysis of 4-Benzyl-7-methoxyisoquinolin-8(2h)-one with its structural analogues is hampered by the absence of biological data for the primary compound. However, a general discussion of related structures can provide a contextual framework.

Naturally occurring benzylisoquinoline alkaloids are a vast and structurally diverse class of plant secondary metabolites with a wide array of potent pharmacological activities. Prominent examples include morphine and codeine with analgesic properties, papaverine (B1678415) as a vasodilator, and berberine (B55584) with antimicrobial and anticancer effects. These compounds typically feature a benzyl (B1604629) group at the 1-position of the isoquinoline (B145761) core. In contrast, the specified compound, this compound, has a benzyl substituent at the 4-position and an oxo group at the 8-position, which represents a significant structural deviation. Without experimental data, it is speculative to predict its biological profile in comparison to these well-known alkaloids.

The synthetic isoquinoline and isoquinolinone landscape is rich with compounds exhibiting a broad spectrum of biological activities. Synthetic modifications to the isoquinoline scaffold have led to the development of compounds with enhanced potency and selectivity for various biological targets. For instance, various synthetic isoquinoline derivatives have been investigated for their potential as anticancer agents, enzyme inhibitors, and receptor modulators. Similarly, isoquinolinones, which possess a carbonyl group in the heterocyclic ring, have shown promise as cardiovascular agents and phosphodiesterase (PDE) inhibitors. A comparative analysis would necessitate specific biological data for this compound, which is currently unavailable.

Diversification Strategies for Isoquinoline Scaffolds and their Impact on Activity

The diversification of the isoquinoline scaffold is a key strategy in medicinal chemistry to generate novel bioactive molecules. This often involves the introduction of various substituents at different positions of the isoquinoline ring system, leading to a library of analogues for structure-activity relationship (SAR) studies. Common diversification points include the C1, C3, C4, and C7 positions. The nature and position of these substituents can dramatically influence the compound's biological activity, selectivity, and pharmacokinetic properties. While numerous studies detail these strategies for other isoquinolines, there is no specific information on the diversification of the this compound scaffold.

Evolution of Synthetic Routes and Methodologies in the Isoquinoline Field

The synthesis of the isoquinoline core has evolved significantly over the years, with the development of numerous classical and modern synthetic methodologies. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been refined and are still widely used. More recently, transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed cross-coupling and annulation reactions, have emerged as powerful tools for the construction of highly substituted and complex isoquinoline derivatives. nih.govorganic-chemistry.org These modern methods often offer milder reaction conditions, greater functional group tolerance, and higher yields. However, a specific, detailed, and validated synthetic route for this compound is not documented in the available literature. General approaches to 4-benzylisoquinolines have been described, but not for this specific substitution pattern.

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The future synthesis of 4-Benzyl-7-methoxyisoquinolin-8(2h)-one and its derivatives is likely to move beyond traditional multi-step chemical syntheses, which can be inefficient and costly. researchgate.net Emerging research points towards the adoption of more sophisticated and streamlined synthetic strategies.

One promising direction is the refinement of chemoenzymatic one-pot processes. These methods combine the selectivity of enzymatic catalysis with the practicality of chemical reactions, offering a milder and more efficient alternative to conventional synthesis. mdpi.com For instance, a laccase/TEMPO system could be employed for the initial oxidation of benzylic alcohols to their corresponding aldehydes, which can then undergo a Pictet-Spengler reaction to form the tetrahydroisoquinoline core in a single vessel. mdpi.com

Furthermore, the diastereoselective synthesis of related isoquinoline (B145761) structures, such as using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, provides a blueprint for creating stereochemically pure versions of this compound. nih.govmdpi.com Such stereochemical control is often crucial for pharmacological activity. Researchers may also explore the use of chiral auxiliaries or catalysts to achieve high enantiomeric excess.

Future synthetic efforts will likely focus on:

Greener Synthesis: Utilizing more environmentally friendly solvents and reagents to reduce the ecological impact of production.

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability.

Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a library of derivatives with varied substituents, facilitating structure-activity relationship (SAR) studies.

Exploration of New Biological Targets and Untapped Therapeutic Applications

While the precise biological targets of this compound are not yet fully elucidated, the broader class of isoquinolinone and quinazolinone derivatives has shown a wide array of pharmacological activities. nih.govfrontiersin.org This suggests a rich landscape for future therapeutic exploration.

Initial research on similar scaffolds has highlighted their potential as anticancer agents. nih.govmdpi.com For example, certain quinazolinone derivatives have been approved by the FDA for treating various cancers by targeting protein kinases. nih.gov Future studies on this compound could investigate its inhibitory activity against key oncogenic kinases or other targets in cancer cell signaling pathways.

Beyond oncology, the isoquinolinone core is considered a "privileged scaffold" in drug discovery, with derivatives showing promise as:

Antibacterial agents: The emergence of drug-resistant bacteria necessitates the discovery of new classes of antibiotics, and quinazolinones have demonstrated promising antibacterial properties. nih.gov

Antiviral compounds: Certain tetrahydroisoquinoline derivatives have been evaluated as potent inhibitors of viral polymerases. nih.gov

Neuroprotective agents: The structural similarity to endogenous neurochemicals suggests potential applications in treating neurodegenerative diseases like Parkinson's disease. nih.gov

Future research will involve extensive biological screening of this compound and its analogs against a diverse panel of biological targets to uncover novel therapeutic applications.

Advancement of Integrated Computational Approaches in Drug Discovery

In silico methods are becoming indispensable tools in modern drug discovery, offering a way to rationalize and accelerate the development of new therapeutics. beilstein-journals.org For a molecule like this compound, computational approaches can provide significant insights where experimental data is currently lacking.

Table 1: Potential Computational Approaches in the Study of this compound

| Computational Technique | Application | Potential Outcome |

| Molecular Docking | Predicting the binding orientation and affinity of the compound to known protein targets. | Identification of likely biological targets and rationalization of observed biological activity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Guiding the design of more potent derivatives by predicting the activity of unsynthesized compounds. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Creating a template for virtual screening of compound libraries to find new hits with similar activity. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the drug-likeness of the compound, helping to prioritize candidates for further development. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to its target protein. | Understanding the stability of the protein-ligand complex and the key interactions that mediate binding. |

By integrating these computational methods, researchers can build a comprehensive in silico profile of this compound. This can guide the synthesis of new derivatives with improved potency and pharmacokinetic properties, significantly reducing the time and cost associated with traditional drug discovery pipelines. nih.gov

Opportunities for the Integration of Synthetic Biology and Chemoenzymatic Synthesis in Production and Derivatization

The production of complex natural product-like molecules such as benzylisoquinoline alkaloids is increasingly benefiting from the tools of synthetic biology. researchgate.netnih.gov Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce valuable chemicals offers a sustainable and potentially more cost-effective alternative to chemical synthesis or extraction from natural sources. caltech.eduoup.com

For this compound, synthetic biology could be leveraged in several ways:

Biosynthesis of Precursors: Engineered microbes could be designed to produce key precursors of the isoquinolinone scaffold, which could then be converted to the final product through a few chemical steps.

Complete Biosynthesis: While challenging, it may be possible to engineer a complete biosynthetic pathway for this compound in a microbial host. This would involve identifying and assembling the necessary enzymes for its formation. nih.gov

Chemoenzymatic synthesis, which combines enzymatic and chemical transformations, also presents significant opportunities. mdpi.com Specific enzymes could be used for stereoselective modifications of the this compound core, allowing for the creation of a diverse range of derivatives that would be difficult to access through purely chemical means. nih.govnih.gov For example, hydroxylases could be used to introduce hydroxyl groups at specific positions, which could then be further functionalized chemically.

The integration of these advanced synthetic approaches holds the promise of not only more efficient and sustainable production but also the generation of novel analogs with enhanced therapeutic properties.

Q & A

Q. What are the primary synthetic routes for 4-Benzyl-7-methoxyisoquinolin-8(2H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted benzyl precursors under acidic or basic conditions. For example, methoxy-substituted benzophenone derivatives (e.g., 4-methoxybenzophenone analogs) can undergo intramolecular cyclization via Friedel-Crafts alkylation . Key variables include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilicity but may require anhydrous conditions.